![molecular formula C19H28N2O4 B1342808 Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate CAS No. 294180-37-3](/img/structure/B1342808.png)
Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate
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Overview
Description
“Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate” is a chemical reagent used in the preparation of pharmaceutical compounds . It is an intermediate for the synthesis of various pharmaceutical and biologically active compounds, including inhibitors and therapeutic agents .
Molecular Structure Analysis
The molecular formula of “Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate” is C19H28N2O4 . The InChI code is 1S/C19H28N2O4/c1-18(2,3)25-17(23)20-19(16(22)24-4)10-12-21(13-11-19)14-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,20,23) .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate” are not detailed in the search results, it is known to be used in the synthesis of bromodomain inhibitors as well as HepG2 cell cycle inhibitors used in anti-tumor therapy .Physical And Chemical Properties Analysis
“Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate” is a white to off-white solid or powder . It has a molecular weight of 348.44 g/mol . The storage temperature is room temperature .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate”, focusing on unique applications:
SIRT2 Inhibitors
This compound can be used as a starting material in the synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides , which act as inhibitors of the silent information regulator human type 2 (SIRT2). These inhibitors have potential applications in treating neurodegenerative diseases .
Cdk5/p25 Kinase Inhibitors
Piperidine derivatives, including this compound, are used in the development of Cdk5/p25 kinase inhibitors . These inhibitors are important in studying neurodegenerative diseases like Alzheimer’s, where Cdk5 plays a role in neuronal death .
Antimalarials
The compound has applications in synthesizing antimalarial drugs. Piperidine derivatives have been shown to possess antimalarial properties, which are crucial in the fight against malaria .
Cyclin-dependent Kinase Inhibitors
It is also used in creating selective cyclin-dependent kinase 4/6 inhibitors , which have implications in cancer therapy by inhibiting cell division and tumor growth .
IKKβ Inhibitors
The compound is involved in the synthesis of IKKβ inhibitors . These inhibitors can play a role in treating inflammatory diseases and certain types of cancer by interfering with the NF-κB pathway .
P2Y12 Antagonists
As a building block, it contributes to the development of orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, which is important in preventing thrombotic events .
Soluble Epoxide Hydrolase Inhibitors
It is used in creating inhibitors for human and murine soluble epoxide hydrolase, which have potential therapeutic applications in cardiovascular diseases .
Anti-HIV-1 Activity
This compound is utilized in synthesizing a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity, contributing to HIV treatment strategies .
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate, also known as 1-Benzyl-4-N-Boc-amino-isonipecotic acid methyl ester, is a complex organic compound. Similar compounds have been used in the synthesis of derivatives that act as potent hiv-1 non-nucleoside reverse transcriptase inhibitors (hiv-1 nnrtis) .
Mode of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of hiv-1 nnrtis . These inhibitors work by binding to reverse transcriptase, an enzyme HIV uses to convert its RNA into DNA, thereby preventing the virus from replicating.
properties
IUPAC Name |
methyl 1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-18(2,3)25-17(23)20-19(16(22)24-4)10-12-21(13-11-19)14-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKUDWKUABCGGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612162 |
Source
|
Record name | Methyl 1-benzyl-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate | |
CAS RN |
294180-37-3 |
Source
|
Record name | Methyl 1-benzyl-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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